molecular formula C10H12O3 B1682656 1-Propanone, 1-(3,4-dihydroxyphenyl)-2-methyl- CAS No. 5466-89-7

1-Propanone, 1-(3,4-dihydroxyphenyl)-2-methyl-

Cat. No. B1682656
CAS RN: 5466-89-7
M. Wt: 180.2 g/mol
InChI Key: VDQLKIBLTMPAHI-UHFFFAOYSA-N
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Description

“1-Propanone, 1-(3,4-dihydroxyphenyl)-2-methyl-” is a chemical compound with the linear formula C9H10O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The CAS Number of this compound is 7451-98-1 .


Molecular Structure Analysis

The molecular structure of “1-Propanone, 1-(3,4-dihydroxyphenyl)-2-methyl-” is represented by the linear formula C9H10O3 . The molecular weight of this compound is 166.178 .

Safety And Hazards

The safety data sheet (SDS) for a similar compound, “1-Propanone, 1-(3,4-dihydroxyphenyl)-2-(ethylamino)-, hydrochloride (1:1)”, suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If the chemical comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQLKIBLTMPAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203119
Record name U 0521
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanone, 1-(3,4-dihydroxyphenyl)-2-methyl-

CAS RN

5466-89-7
Record name 1-(3,4-Dihydroxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U 0521
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000738074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27389
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name U 0521
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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